The synthesis of 2-[(dimethylamino)methyl]benzoic acid hydrochloride typically involves several steps, often starting from commercially available precursors. A common synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. Typical conditions might include refluxing in a polar solvent like ethanol or methanol for several hours.
The molecular structure of 2-[(dimethylamino)methyl]benzoic acid hydrochloride features a benzoic acid core with a dimethylaminomethyl side chain. Key structural details include:
The InChI key for this compound is provided as follows: InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6H,7H2,1-
.
2-[(Dimethylamino)methyl]benzoic acid hydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent polarity, and the nature of other reactants involved.
The mechanism of action for 2-[(dimethylamino)methyl]benzoic acid hydrochloride can vary depending on its application but generally involves:
Research into its specific biological effects remains ongoing, particularly concerning its potential therapeutic applications.
The physical and chemical properties of 2-[(dimethylamino)methyl]benzoic acid hydrochloride are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 215.68 g/mol |
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
Hazard Classification | Irritant |
These properties suggest that while the compound is soluble in water, care must be taken due to its irritant nature .
2-[(Dimethylamino)methyl]benzoic acid hydrochloride has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: